(S)-4,4-Dimethylpyrrolidine-2-carboxylic acid hydrochloride
Overview
Description
(S)-4,4-Dimethylpyrrolidine-2-carboxylic acid hydrochloride is a chemical compound that is closely related to 4-piperidinecarboxylic acid hydrochloride, which has been characterized through various analytical techniques. The compound of interest is likely to share some structural similarities with 4-piperidinecarboxylic acid hydrochloride, such as the presence of a carboxylic acid group and a piperidine ring, which is a six-membered ring containing nitrogen .
Synthesis Analysis
While the provided papers do not directly describe the synthesis of (S)-4,4-Dimethylpyrrolidine-2-carboxylic acid hydrochloride, they do provide insight into related reactions. For instance, the iodolactonisation of γ,δ-unsaturated carboxylic acids catalyzed by 4-(Dimethylamino)pyridine is a relevant reaction that could potentially be applied to the synthesis of lactone structures related to the compound . This suggests that catalytic methods could be employed in the synthesis of similar compounds, possibly including (S)-4,4-Dimethylpyrrolidine-2-carboxylic acid hydrochloride.
Molecular Structure Analysis
The molecular structure of 4-piperidinecarboxylic acid hydrochloride has been elucidated using single crystal X-ray diffraction, computational calculations, and FTIR spectroscopy . The piperidine ring in this compound adopts a chair conformation with the carboxylic acid group in an equatorial position, which is a stable configuration. This information can be extrapolated to suggest that (S)-4,4-Dimethylpyrrolidine-2-carboxylic acid hydrochloride may also exhibit a chair conformation with substituents affecting its overall stability and reactivity.
Chemical Reactions Analysis
The iodolactonisation reaction mentioned in the first paper is a chemical reaction that involves the formation of lactones from unsaturated carboxylic acids . This reaction is catalyzed by 4-(Dimethylamino)pyridine under neutral conditions. Although the specific chemical reactions of (S)-4,4-Dimethylpyrrolidine-2-carboxylic acid hydrochloride are not detailed in the provided papers, understanding the reactivity of similar compounds can provide insights into potential reactions, such as lactonisation or other cyclization processes that could be relevant.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-piperidinecarboxylic acid hydrochloride have been characterized, revealing an orthorhombic crystal structure and specific hydrogen bonding interactions involving the chloride ion . These properties are crucial for understanding the solubility, stability, and reactivity of the compound. By analogy, (S)-4,4-Dimethylpyrrolidine-2-carboxylic acid hydrochloride may also exhibit specific physical and chemical properties that could influence its behavior in various environments and reactions.
Scientific Research Applications
Synthesis and Chemical Transformation
(S)-4,4-Dimethylpyrrolidine-2-carboxylic acid hydrochloride is involved in various synthetic procedures as a starting material or intermediate. For example, it is used in the synthesis of potential antifungal products through the conversion of carboxy groups into 4,6-dimethoxy-1,3,5-triazines, demonstrating its utility in the preparation of bioactive compounds (Oudir, Rigo, Hénichart, & Gautret, 2006). Furthermore, its application extends to the process improvement in the synthesis of pharmaceutical compounds such as Barnidipine Hydrochloride, where it plays a crucial role in achieving higher yields and purity of the final product (Zhou Meng-yu, 2015).
Antimicrobial Activity
Compounds derived from (S)-4,4-Dimethylpyrrolidine-2-carboxylic acid hydrochloride have been evaluated for their antimicrobial properties. A study on novel dihydropyrimidine carboxylic acids showed significant antibacterial and antifungal activities, highlighting the potential of derivatives in the development of new antimicrobial agents (Shastri & Post, 2019).
Catalytic Applications
Derivatives of (S)-4,4-Dimethylpyrrolidine-2-carboxylic acid hydrochloride have been used as catalysts in organic synthesis. For instance, 4-(N,N-Dimethylamino)pyridine hydrochloride, a related compound, serves as a recyclable catalyst for the acylation of inert alcohols and phenols, providing insights into green chemistry and sustainable practices in chemical synthesis (Liu, Ma, Liu, & Wang, 2014).
Structural and Molecular Studies
The crystal and molecular structure of related compounds, such as 4-carboxypiperidinium chloride, have been characterized, offering valuable information on the conformation and bonding interactions of similar molecular frameworks. This knowledge is essential for understanding the reactivity and interaction mechanisms of (S)-4,4-Dimethylpyrrolidine-2-carboxylic acid hydrochloride in various chemical environments (Szafran, Komasa, & Bartoszak-Adamska, 2007).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2S)-4,4-dimethylpyrrolidine-2-carboxylic acid;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-7(2)3-5(6(9)10)8-4-7;/h5,8H,3-4H2,1-2H3,(H,9,10);1H/t5-;/m0./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTSRUEOIZRIOBZ-JEDNCBNOSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(NC1)C(=O)O)C.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C[C@H](NC1)C(=O)O)C.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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